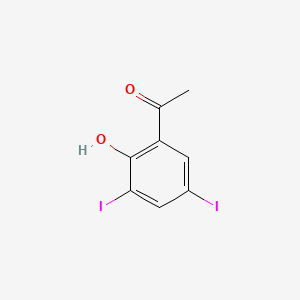

1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

7191-46-0 |

|---|---|

Molecular Formula |

C8H6I2O2 |

Molecular Weight |

387.94 g/mol |

IUPAC Name |

1-(2-hydroxy-3,5-diiodophenyl)ethanone |

InChI |

InChI=1S/C8H6I2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 |

InChI Key |

WFFXKQMPZIZNOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)I)I)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 2 Hydroxy 3,5 Diiodophenyl Ethan 1 One

Reactions Involving the Alpha-Carbon of the Ethanone (B97240) Moiety

The alpha-carbon of the ethanone group in 1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one is a key site for reactivity, enabling the formation of new carbon-sulfur and carbon-carbon bonds. These reactions are fundamental to the synthesis of more complex molecular architectures.

Nucleophilic Substitution Reactions with Sulfur Nucleophiles (e.g., Phenacyl Carbodithioate and Dithiocarbamate (B8719985) Formation)

The alpha-carbon of this compound can be functionalized to become an electrophilic center, susceptible to attack by sulfur nucleophiles. This is typically achieved through an initial alpha-halogenation step. For instance, the reaction of this compound with bromine leads to the formation of 2-bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one. mdpi.com This alpha-bromo ketone is a potent electrophile.

This intermediate can then undergo a nucleophilic substitution reaction with dithiocarbamate salts. For example, treatment of 2-bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one with sodium N,N-diethyldithiocarbamate in acetone (B3395972) results in the formation of the corresponding phenacyl carbodithioate, 1-(2-hydroxy-3,5-diiodophenyl)-1-oxaethan-2-yl N,N-diethylaminocarbodithioate, in high yield. mdpi.com This transformation is a key step in the synthesis of various sulfur-containing heterocyclic compounds.

Table 1: Synthesis of Phenacyl Carbodithioate

| Starting Material | Reagent | Product | Yield (%) |

|---|

Condensation Reactions for Carbon-Carbon Bond Formation (e.g., Chalcone (B49325) Synthesis)

The alpha-carbon of this compound, being adjacent to the carbonyl group, possesses acidic protons. In the presence of a base, this position can be deprotonated to form an enolate, which acts as a potent nucleophile for carbon-carbon bond formation. A classic example of this reactivity is the Claisen-Schmidt condensation. innovareacademics.inresearchgate.net

This reaction involves the condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form a chalcone. innovareacademics.in In the context of this compound, its reaction with various substituted aromatic aldehydes under basic conditions would yield a series of novel, highly substituted 2'-hydroxychalcones. These chalcones are characterized by the α,β-unsaturated ketone system linking the two aromatic rings. nih.gov The general scheme for this reaction is as follows:

Reaction Scheme for Chalcone Synthesis (Illustrative scheme, not a generated image)

The chalcones synthesized from this compound serve as crucial intermediates for the synthesis of flavonoids and other heterocyclic compounds. innovareacademics.innih.gov

Cyclization and Annulation Reactions to Form Heterocyclic Systems

The strategic placement of the hydroxyl group ortho to the ethanone side chain in this compound and its derivatives facilitates a variety of cyclization and annulation reactions, leading to the formation of diverse and complex heterocyclic scaffolds.

Synthesis of Flavonoid and Chromenone Scaffolds

One of the most significant applications of 2'-hydroxychalcones, derived from this compound as described in section 3.1.2, is their conversion into flavonoids. innovareacademics.in The oxidative cyclization of these chalcones is a common method to produce flavones, a major class of flavonoids. chemijournal.com This transformation can be achieved using various reagents, such as iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.in The reaction proceeds through an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the α,β-unsaturated ketone system, followed by oxidation.

Another established route to flavones involves the Baker-Venkataraman rearrangement. uta.eduresearchgate.net In this multi-step process, the 2-hydroxyacetophenone (B1195853) is first acylated with a benzoyl chloride. The resulting ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclization of this diketone yields the flavone (B191248) scaffold. uta.eduorgsyn.org

Chromenone systems can also be synthesized from this compound. For instance, Claisen condensation with esters can lead to 1,3-dicarbonyl intermediates which can then be cyclized under acidic conditions to form the chromenone ring. jchemrev.com

Table 2: Common Methods for Flavone Synthesis from 2-Hydroxyacetophenones

| Method | Key Intermediate | Key Reaction Step |

|---|---|---|

| Oxidative Cyclization | 2'-Hydroxychalcone | Intramolecular cyclization and oxidation (e.g., I2/DMSO) |

Formation of Mesoionic Systems (e.g., 1,3-Dithiolium Derivatives)

The phenacyl carbodithioates synthesized in section 3.1.1 are valuable precursors for the construction of mesoionic heterocyclic systems. mdpi.com Acid-catalyzed cyclization of 1-(2-hydroxy-3,5-diiodophenyl)-1-oxaethan-2-yl N,N-diethylaminocarbodithioate leads to the formation of the corresponding 1,3-dithiolium salt. mdpi.com

These 1,3-dithiolium salts can be readily converted into mesoionic derivatives. Treatment of the 1,3-dithiolium salt with a base results in the deprotonation of the phenolic hydroxyl group, leading to the formation of a mesoionic 1,3-dithiolium phenolate. These compounds are characterized by an intramolecular charge transfer.

Generation of Tricyclic Flavonoids via Cyclocondensation

A notable transformation pathway for this compound leads to the formation of novel tricyclic flavonoids. mdpi.com This synthesis begins with the phenacyl carbodithioate derivative obtained as described in section 3.1.1.

The subsequent step involves the reaction of this dithiocarbamate with aminals to produce 3-substituted dithiocarbamic flavanones as a mixture of diastereoisomers. mdpi.com This reaction constructs the central benzopyran ring of the flavonoid core.

The final and key step is the cyclocondensation of these 3-dithiocarbamic flavanones. This is achieved using an eco-friendly catalyst, such as 12-tungstophosphoric acid (HPW) supported on silica. mdpi.com This acid-catalyzed reaction results in the formation of a third, sulfur-containing heterocyclic ring, yielding the final iodine-substituted tricyclic flavonoid structure. mdpi.com This innovative approach provides access to a new class of complex heterocyclic compounds with potential biological activities. mdpi.com

Aromatic Electrophilic and Metal-Catalyzed Transformations of the Diiodophenyl Ring

The diiodophenyl ring of this compound is a versatile scaffold for a variety of chemical transformations. The presence of two carbon-iodine bonds, a strongly activating hydroxyl group, and a deactivating acetyl group allows for both electrophilic substitution and a wide array of metal-catalyzed cross-coupling reactions.

Regioselective Iodination and Related Halogenation Mechanisms in Aromatic Systems

The synthesis of this compound from its precursor, 2-hydroxyacetophenone, is a classic example of regioselective electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions. libretexts.org The acetyl (-COCH₃) group, while deactivating, also directs to the meta position relative to itself, which corresponds to the same ortho and para positions relative to the hydroxyl group.

The mechanism of electrophilic halogenation on highly activated aromatic rings like phenols does not always require a Lewis acid catalyst. wikipedia.org The high electron density of the ring is sufficient to polarize the halogen molecule, initiating the substitution. For iodination, various reagents and conditions can be employed. A combination of iodine and an oxidizing agent, such as iodic acid or nitric acid, is often used to generate a more potent electrophilic iodine species, such as the iodine cation (I⁺). wikipedia.orgarkat-usa.org

The reaction proceeds via the standard electrophilic aromatic substitution mechanism:

Generation of the Electrophile: An oxidizing agent assists in generating a highly electrophilic iodine species. In a system using iodine and iodic acid, the effective iodinating species is believed to be the iodine cation (I⁺). google.com

Electrophilic Attack: The electron-rich phenol (B47542) ring attacks the electrophilic iodine. The strong ortho, para-directing effect of the hydroxyl group ensures that the attack occurs at positions C3 (ortho) and C5 (para).

Formation of the Arenium Ion: This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Deprotonation: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the iodinated product.

Given that both the ortho (C3) and para (C5) positions relative to the hydroxyl group are unsubstituted in 2-hydroxyacetophenone, diiodination occurs readily to yield the target compound. arkat-usa.org The regioselectivity is high due to the strong directing effect of the hydroxyl group, which overrides the influence of the acetyl group. Studies on the iodination of similar hydroxy aromatic ketones confirm that when ortho and para positions are unsubstituted, diiodination is the typical outcome. arkat-usa.org The reaction is generally carried out in aqueous ethanol (B145695) at a slightly elevated temperature. arkat-usa.org

| Reagent System | Description | Typical Conditions | Reference |

|---|---|---|---|

| Iodine and Iodic Acid (I₂/HIO₃) | An effective system for iodinating activated aromatic carbonyl compounds. | Aqueous ethanol, 35-40 °C | arkat-usa.org |

| Iodine Monochloride (ICl) | Provides a more electrophilic iodine moiety than I₂ alone. | Aqueous medium, pH 6-7 | libretexts.orggoogle.com |

| Mercury(II) Oxide and Iodine (HgO/I₂) | Offers neutral and mild reaction conditions with an easy work-up. | CH₂Cl₂, room temperature | imperial.ac.uk |

| Iodine and Nitric Acid (I₂/HNO₃) | Uses an oxidizing acid to generate the electrophilic iodine species. | Varies, often with sulfuric acid | wikipedia.org |

Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-C and C-Heteroatom Couplings of Iodinated Phenones)

The carbon-iodine bonds in this compound are ideal handles for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. jocpr.comresearchgate.net The high reactivity of the C-I bond makes aryl iodides excellent substrates for these transformations. uwindsor.ca Key examples of such reactions applicable to this molecule include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. jocpr.comnobelprize.org

Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nobelprize.orgnih.gov This would allow for the introduction of various aryl or vinyl groups at the 3 and/or 5 positions of the phenone.

Heck Reaction: This reaction creates a C-C bond by coupling the aryl iodide with an alkene. wikipedia.orgbyjus.com It results in the formation of a substituted alkene, effectively vinylating the aromatic ring.

Sonogashira Coupling: This reaction forms a C-C triple bond by coupling the aryl iodide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This provides a direct route to arylalkyne derivatives.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgjk-sci.com It is a powerful method for synthesizing aryl amines.

The presence of two C-I bonds offers the potential for sequential or double cross-coupling, enabling the synthesis of complex, differentially substituted products. The regioselectivity of such sequential couplings can sometimes be controlled by steric hindrance or electronic effects, where one C-I bond reacts preferentially over the other. nih.gov

| Reaction Name | Bond Formed | Coupling Partner | Key Reagents | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | C(sp²)–C(sp²) / C(sp²)–C(sp³) | Organoboron Compound | Pd Catalyst, Base | nobelprize.orgnih.gov |

| Heck | C(sp²)–C(sp²) | Alkene | Pd Catalyst, Base | wikipedia.orgbyjus.com |

| Sonogashira | C(sp²)–C(sp) | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | C(sp²)–N | Amine | Pd Catalyst, Base | wikipedia.orgjk-sci.com |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of palladium-catalyzed cross-coupling reactions is crucial for optimizing reaction conditions and expanding their scope. While the specifics can vary with ligands, substrates, and conditions, these reactions generally proceed through a common catalytic cycle. nobelprize.orgnih.gov

The cycle for most palladium-catalyzed cross-couplings involving aryl halides consists of three fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or a related step, and reductive elimination. nih.govnih.gov

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The aryl iodide (Ar-I) reacts with the Pd(0) complex, inserting the palladium into the carbon-iodine bond. This forms a square planar Pd(II) intermediate (Ar-Pd-I). nobelprize.org This step is often the rate-determining step, particularly for less reactive aryl halides like chlorides or bromides; however, with highly reactive aryl iodides, it is typically fast. uwindsor.ca

Transmetalation / Migratory Insertion:

In the Suzuki-Miyaura reaction, the next step is transmetalation. The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-R). nobelprize.orgnih.gov

In the Heck reaction, the alkene coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion, where the aryl group on the palladium adds across the double bond of the alkene, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. wikipedia.orgbyjus.com

In the Buchwald-Hartwig amination, the amine coordinates to the palladium complex. A base then deprotonates the amine, forming a palladium-amido complex. wikipedia.orgjk-sci.com

Reductive Elimination / β-Hydride Elimination:

In the Suzuki-Miyaura and Buchwald-Hartwig reactions, the final step is reductive elimination. The two organic groups (e.g., Ar and R, or Ar and NR₂) on the Pd(II) center couple and are expelled as the final product. This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle. nih.govjk-sci.com

In the Heck reaction, the process concludes with a β-hydride elimination. A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is transferred to the metal, forming a palladium-hydride species and releasing the substituted alkene product. The palladium-hydride species then undergoes reductive elimination with the base to regenerate the Pd(0) catalyst. wikipedia.orgbyjus.com

These mechanistic pathways highlight the versatility of palladium catalysis in transforming the C-I bonds of this compound into a diverse range of new chemical structures.

Advanced Characterization Techniques and Structural Elucidation Studies

Spectroscopic Methodologies for Structural Confirmation of Complex Derivatives

Spectroscopic techniques are indispensable tools in synthetic and medicinal chemistry for the elucidation of molecular structures. By probing the interaction of electromagnetic radiation with matter, these methods reveal detailed information about the electronic and vibrational states of molecules, as well as the magnetic environments of their nuclei.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. While specific experimental NMR data for 1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one is not extensively detailed in the cited literature, the expected proton (¹H) and carbon-13 (¹³C) NMR spectra can be predicted based on its structure.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to observe distinct signals for the methyl protons, the aromatic protons, and the hydroxyl proton. The integration of these signals would correspond to the number of protons of each type (3H for the methyl group, 2H for the aromatic ring, and 1H for the hydroxyl group). The chemical shifts would be influenced by the electron-withdrawing effects of the iodine atoms and the carbonyl group, and the electron-donating effect of the hydroxyl group.

¹³C NMR spectroscopy would reveal the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals would be anticipated: one for the methyl carbon, one for the carbonyl carbon, and six for the aromatic carbons, each being in a unique electronic environment due to the substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (acetyl) | ~2.5 | Singlet | 3H |

| Aromatic-H | ~7.5 - 8.5 | Doublets | 2H |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and are subject to solvent effects and other experimental conditions.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would be expected. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak around 1650-1700 cm⁻¹ would be characteristic of the C=O stretching of the ketone. C-H stretching vibrations for the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Vibrations corresponding to the C-I bonds would be observed in the fingerprint region at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The aromatic ring conjugated with the carbonyl group in this compound would be expected to show characteristic absorption maxima (λ_max) in the UV region, corresponding to π→π* and n→π* transitions. The presence of the hydroxyl and iodo substituents on the phenyl ring would influence the position and intensity of these absorption bands.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, broad | 3200-3600 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Ketone C=O | Stretch | 1650-1700 |

| Aromatic C=C | Stretch | 1450-1600 |

Mass Spectrometry for Elucidating Reaction Products and Molecular Architectures

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₈H₆I₂O₂), the expected exact mass would be calculated.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing two iodine atoms. Fragmentation patterns observed in the mass spectrum would provide further structural information. For example, the loss of a methyl group (CH₃•) or an acetyl group (CH₃CO•) from the molecular ion would result in fragment ions that can help to piece together the molecular structure.

X-ray Diffraction Analysis of Single Crystals for Precise Geometries

While spectroscopic methods provide invaluable information about molecular structure, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular geometry.

For this compound, a successful single-crystal X-ray diffraction study would require the growth of a suitable single crystal. The analysis would reveal the planarity of the benzene (B151609) ring and the orientation of the acetyl and hydroxyl substituents. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the packing of the molecules in the crystal lattice. Although no published crystal structure for this specific compound was found in the search, this technique remains the most definitive method for structural elucidation in the solid state.

Table 3: Illustrative Data from a Hypothetical X-ray Diffraction Analysis of this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | C-C, C-O, C-I, etc. |

| Bond Angles (°) | C-C-C, C-C-O, etc. |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Theoretical and Computational Studies on 1 2 Hydroxy 3,5 Diiodophenyl Ethan 1 One and Its Analogs

Electronic Structure Calculations and Molecular Properties Prediction

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the geometry and electronic properties of molecules like 1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one. wseas.com By solving approximations of the Schrödinger equation, these methods can determine the most stable three-dimensional arrangement of atoms (geometrical optimization) and map the distribution of electrons within the molecule.

From these calculations, a variety of molecular properties can be predicted. A key aspect is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. wseas.com A smaller gap generally suggests that a molecule is more reactive. For analogs of this compound, such as other substituted acetophenones, DFT calculations have been effectively used to determine these energy levels and predict their electronic behavior. wseas.com

Another important predicted property is the molecular electrostatic potential (MESP). The MESP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting how the molecule will interact with other chemical species, for instance, in identifying sites susceptible to electrophilic or nucleophilic attack. wseas.com

The table below illustrates the types of electronic properties that can be calculated for aromatic ketones using computational methods.

| Property | Description | Typical Computational Method |

| Total Energy | The total energy of the molecule in its optimized geometry. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Calculated from HOMO and LUMO energies |

| Dipole Moment | A measure of the molecule's overall polarity. | DFT |

| MESP | A map of the electrostatic potential on the molecule's surface. | DFT |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. For molecules like this compound, this can involve studying reactions such as nucleophilic substitution or addition to the carbonyl group. nih.gov

For example, computational studies on the reaction of α-bromoacetophenones with a hydroxide (B78521) ion have revealed complex mechanisms where the reaction can proceed through either a direct substitution or a carbonyl addition pathway. nih.gov DFT calculations can pinpoint the transition state structures and their corresponding activation energies, thereby predicting which pathway is more likely under specific conditions. nih.gov Trajectory calculations starting from the transition state can even reveal dynamic bifurcations, where a single transition state leads to multiple products. nih.gov

Similarly, the investigation of acid-catalyzed cyclization reactions of related 2-hydroxy chalcones has been successfully modeled. researchgate.net These studies help in understanding how the catalyst interacts with the substrate and facilitates the reaction, providing a step-by-step energetic profile of the entire process. Such insights are crucial for optimizing reaction conditions and designing new synthetic routes.

The following table outlines key parameters obtained from computational studies of reaction mechanisms.

| Parameter | Description | Significance |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate. |

| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier. | Provides insight into the mechanism of bond breaking and formation. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Indicates whether a reaction is exothermic or endothermic. |

| Reaction Free Energy (ΔG) | The net change in Gibbs free energy. | Determines the spontaneity of a reaction. |

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Computational methods are widely used to perform conformational analyses, identifying the most stable conformers and the energy barriers between them. For 2'-hydroxyacetophenone, a parent compound to the title molecule, studies have shown that the most stable conformer is planar and stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. nih.gov This interaction significantly influences the molecule's properties and reactivity.

In addition to intramolecular forces, intermolecular interactions play a critical role in the solid-state structure and properties of molecular crystals. For an iodinated compound like this compound, halogen bonding is a significant intermolecular interaction. This is a non-covalent interaction where the iodine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as an oxygen or another iodine atom. mdpi.com

Computational studies on iodinated organic compounds have characterized various types of weak interactions, including:

Hydrogen Bonding: The classic interaction between a hydrogen atom bonded to an electronegative atom and another electronegative atom. nih.gov

Halogen Bonding (I···O, I···I): The interaction involving the iodine substituents. mdpi.comias.ac.in

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. mdpi.com

van der Waals Forces: General attractive or repulsive forces between molecules. nih.gov

These interactions collectively determine how the molecules pack in a crystal lattice. ias.ac.in

Analysis of Substituent Effects on Reactivity and Molecular Properties

The presence of substituents on an aromatic ring can dramatically alter the molecule's electronic properties and chemical reactivity. sciencepublishinggroup.com In this compound, the hydroxyl (-OH) group is an electron-donating group, while the iodine atoms (-I) are deactivating yet ortho-, para-directing due to a combination of inductive and resonance effects.

Computational studies allow for a systematic analysis of these substituent effects. By calculating properties for a series of related molecules with different substituents, it is possible to establish quantitative structure-activity relationships (QSAR). ajpchem.org For instance, studies on substituted acetophenones have shown how electron-donating or electron-withdrawing groups influence the HOMO-LUMO gap, ionization potential, and electron affinity. samipubco.com

The effect of substituents on reaction mechanisms can also be profound. For example, in the reaction of substituted α-bromoacetophenones, the electronic nature of the substituent on the phenyl ring determines whether the reaction proceeds via substitution or carbonyl addition. nih.gov Electron-withdrawing groups tend to favor the addition pathway. nih.gov These computational predictions provide a deep understanding of how modifying the chemical structure can tune the reactivity and properties of a molecule for specific applications. sciencepublishinggroup.comajpchem.org

The table below summarizes the expected effects of the substituents in this compound on its chemical properties.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| -OH | 2 | Electron-donating (resonance), activating | Increases electron density of the ring, influences acidity. |

| -I | 3 | Electron-withdrawing (induction), deactivating | Decreases ring electron density, participates in halogen bonding. |

| -I | 5 | Electron-withdrawing (induction), deactivating | Decreases ring electron density, participates in halogen bonding. |

| -C(O)CH3 | 1 | Electron-withdrawing, deactivating | Reduces ring electron density, site for nucleophilic attack. |

Applications in Chemical Synthesis and Materials Science Research

Design and Synthesis of Chemically Diverse Scaffolds

The inherent reactivity of 1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one makes it an important building block for the synthesis of a variety of organic structures. The presence of multiple functional groups allows for sequential and regioselective reactions, enabling the creation of diverse and complex molecular frameworks.

Precursors for Complex Polycyclic and Polyheterocyclic Systems (e.g., Flavonoids, Dithiolium Salts)

Flavonoids:

This compound is a key starting material in the synthesis of iodinated flavones, which are complex polyheterocyclic systems known for their significant biological activities. The synthesis involves a base-catalyzed Claisen-Schmidt condensation reaction between this compound and various substituted benzaldehydes. This reaction first produces substituted chalcones, which are open-chain flavonoid precursors. researchgate.net

These chalcones are then subjected to oxidative cyclization to form the final flavone (B191248) structure. Research has shown that this cyclization can be effectively carried out using iodine in the presence of a catalyst like sulfuric acid. researchgate.net The process has been optimized using both conventional heating and microwave irradiation, with the latter often resulting in shorter reaction times and higher yields. researchgate.net The presence of iodine atoms on the flavone backbone, originating from the starting ketone, is particularly significant as it facilitates further molecular modifications, such as the introduction of prenyl or geranyl groups through coupling reactions. researchgate.net

| Starting Ketone | Aldehyde Reactant | Resulting Chalcone (B49325) Product | Yield (%) (Microwave Method) |

|---|---|---|---|

| This compound | Benzaldehyde (B42025) | (E)-1-(2-hydroxy-3,5-diiodophenyl)-3-phenylprop-2-en-1-one | 94 |

| This compound | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one | 92 |

| This compound | 4-Methylbenzaldehyde | (E)-1-(2-hydroxy-3,5-diiodophenyl)-3-(p-tolyl)prop-2-en-1-one | 90 |

Dithiolium Salts:

While specific literature detailing the synthesis of dithiolium salts directly from this compound is not available, the general synthesis from related hydroxyacetophenones provides a well-established route. This pathway typically begins with the bromination of the acetophenone (B1666503) at the α-carbon to yield an ω-bromoacetophenone. This intermediate can then react with salts of dithiocarbamic acids to form a dithiocarbamate (B8719985) ester. Subsequent acid-catalyzed cyclization and dehydration of this ester lead to the formation of the 2-(dialkylamino)-1,3-dithiolium salt. This general methodology suggests a plausible pathway for converting this compound into novel, highly functionalized dithiolium salts.

Building Blocks for Libraries of Organic Compounds with Defined Chemical Diversity

Based on available research, there are no specific, documented instances of this compound being used as a foundational building block for the generation of large-scale combinatorial libraries of organic compounds.

Role in Catalysis and Reaction Methodology Development (e.g., Biocatalysis, Zeolite Catalysis, Flow Chemistry)

A review of the scientific literature did not yield specific examples of this compound being utilized as a substrate or catalyst in the fields of biocatalysis, zeolite catalysis, or flow chemistry for the development of new reaction methodologies.

Development of Advanced Analytical Standards and Reagents

There is no available information in the reviewed literature to suggest that this compound has been developed or used as an advanced analytical standard or as a precursor for specialized analytical reagents.

Emerging Research Directions and Future Perspectives

Sustainable Synthesis Approaches and Process Intensification

Modern chemical manufacturing is increasingly focused on green chemistry principles to minimize environmental impact. mdpi.com For the synthesis of 1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one, research is moving towards sustainable practices that enhance efficiency while reducing waste and energy consumption. mdpi.comrug.nl Process intensification, which involves developing innovative equipment and methods to dramatically boost process efficiency, is a key aspect of this transition. rug.nlcetjournal.it

One of the primary goals is to reduce the volume of solvents, which often constitute a large portion of the waste in traditional batch processes. mdpi.comcetjournal.it Strategies include shifting from batch or semi-batch reactors to continuous flow systems. cetjournal.it Continuous processes offer superior control over reaction parameters, leading to higher yields and selectivity, and their smaller reactor volumes enhance safety. mdpi.com

Key areas for development include:

Energy Efficiency: Utilizing microreactors, which offer high surface-area-to-volume ratios for efficient heat exchange, thereby lowering the energy required for heating and cooling. rug.nlrug.nl

Catalyst Development: Exploring reusable solid catalysts to replace homogeneous catalysts that are difficult to separate from the reaction mixture.

Table 1: Comparison of Batch vs. Continuous Processes for Synthesis| Parameter | Traditional Batch Process | Process Intensification (e.g., Flow Chemistry) |

|---|---|---|

| Reactor Size | Large, requires significant physical space | Compact and efficient, reduced footprint mdpi.com |

| Energy Consumption | High, due to large volumes and less efficient heat transfer | Lower (40-90% reduction possible), superior heat exchange mdpi.com |

| Solvent & Chemical Volume | High, often used for thermal regulation cetjournal.it | Reduced, leading to less waste mdpi.com |

| Safety | Higher risk due to large quantities of reagents | Inherently safer due to smaller reaction volumes cetjournal.it |

| Control & Reproducibility | Can be variable from batch to batch | Precise control over parameters, high reproducibility mdpi.com |

Exploration of Novel Reaction Pathways and Selectivity Control

The synthesis of di-iodinated aromatic compounds often requires careful control of regioselectivity to obtain the desired isomer. Future research will likely focus on developing novel synthetic routes to this compound that offer greater control and efficiency. This includes exploring new iodinating agents and catalytic systems that can selectively functionalize the phenol (B47542) ring at the 3 and 5 positions.

Key research avenues may include:

Advanced Catalysis: Designing catalysts that can direct the iodination to specific positions on the aromatic ring, minimizing the formation of unwanted isomers.

Multi-component Reactions (MCRs): Developing one-pot reactions where multiple starting materials react to form the final product in a single step, which can improve efficiency and reduce waste. drugdiscoverytrends.com

Orthogonal Protecting Group Strategies: Employing different protecting groups for various functional sites to allow for sequential and selective reactions on the molecule.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream, is a powerful tool for process intensification. mdpi.com Integrating the synthesis of this compound with automated flow chemistry platforms offers numerous advantages. syrris.com These systems allow for precise control over stoichiometry, reaction time, and temperature, leading to improved yields and purity. soci.org

Automated platforms can significantly accelerate the optimization of reaction conditions by systematically varying parameters and analyzing the output in real-time. soci.orgrsc.org This approach is particularly valuable for library synthesis, where variations of the core structure can be produced rapidly for screening purposes. drugdiscoverytrends.comsyrris.com The modular nature of many flow chemistry setups allows for the "telescoping" of multiple reaction steps into a continuous sequence without isolating intermediates, further streamlining the synthesis process. drugdiscoverytrends.comfu-berlin.de

Table 2: Advantages of Automated Flow Synthesis| Advantage | Description |

|---|---|

| Enhanced Control | Precise, automated control of reaction parameters like temperature, pressure, and flow rate. syrris.com |

| Increased Safety | Small reaction volumes and better heat dissipation minimize risks associated with highly exothermic or hazardous reactions. cetjournal.it |

| Rapid Optimization | Automated systems can quickly screen a wide range of reaction conditions to find the optimal parameters. soci.org |

| Scalability | Offers a direct route from small-scale discovery to larger-scale production with minimal re-optimization. syrris.com |

| Efficiency | Telescoping multiple reaction steps reduces work-up and isolation, saving time and resources. drugdiscoverytrends.com |

Development of Functional Materials Utilizing the Diiodophenyl Moiety (e.g., in organic electronics, without specific properties)

The diiodophenyl moiety present in this compound serves as a versatile building block for the creation of advanced functional materials. Organic materials are of significant interest for use in electronic devices due to their tunable properties and potential for creating flexible, lightweight applications. researchgate.netmdpi.com

The presence of two iodine atoms on the phenyl ring offers several strategic advantages for materials design:

Reactive Handles: The carbon-iodine bonds can be used as reactive sites for further chemical modifications, such as cross-coupling reactions, to build larger, extended π-conjugated systems.

Tuning Electronic Properties: The heavy iodine atoms can influence the electronic properties of the molecule through spin-orbit coupling and other effects, which is a key consideration in the design of materials for optoelectronic applications. rsc.org

Structural Control: The bulky iodine atoms can affect the way molecules pack together in the solid state, influencing the material's bulk properties.

Research in this area focuses on incorporating the diiodophenyl group into larger molecular architectures like polymers and small molecules designed for use in organic electronics. lbl.govmdpi.com

Synergistic Approaches Combining Experimental and Computational Chemistry for Predictive Design

The integration of computational chemistry with experimental synthesis is revolutionizing how new molecules and materials are developed. alliedacademies.org For this compound and its derivatives, computational tools can predict a wide range of properties before a molecule is ever synthesized in the lab. alliedacademies.orgnih.gov

Methods like Density Functional Theory (DFT) can be used to:

Predict Reaction Outcomes: Simulate reaction pathways and transition states to identify the most favorable conditions for synthesis and to understand selectivity.

Model Molecular Properties: Calculate electronic structures, such as HOMO/LUMO energy levels, which are crucial for designing functional materials for organic electronics. mdpi.com

Assess Stability: Determine the relative stability of different isomers and conformations. nih.gov

This predictive power reduces the time and cost associated with trial-and-error experimentation. alliedacademies.org By using computational models to screen potential candidate molecules and reaction pathways, researchers can focus their laboratory efforts on the most promising options, accelerating the discovery and design process. alliedacademies.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one, and how are intermediates characterized?

- Answer : A common method involves nucleophilic substitution of 2-bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one (1 ) with reagents like N,N-diethyldithiocarbamate anion in acetone, yielding intermediates such as phenacylcarbodithioate (2 ). Characterization relies on NMR spectroscopy :

- 1H NMR : Distinct triplets (1.30–1.38 ppm) and quartets (3.83–4.03 ppm) confirm methyl and methylene groups in carbodithioate derivatives.

- 13C NMR : Signals at 192.8 ppm verify thiocarbonyl carbons .

Q. How is crystallographic data for iodinated acetophenones like this compound analyzed?

- Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL resolves structural parameters (bond lengths, angles). For example:

- Mean C–C bond length: 0.005 Å.

- R-factor thresholds (e.g., <0.08) ensure accuracy. SHELX suites are preferred for robustness in handling high-resolution or twinned data .

Advanced Research Questions

Q. How can conflicting spectral data in iodinated acetophenone derivatives be resolved?

- Answer : Discrepancies in NMR or mass spectrometry often arise from:

- Tautomerism : The hydroxyl group may participate in keto-enol equilibria, altering spectral profiles.

- Iodine Isotopes : Natural abundance of ¹²⁷I (100%) simplifies analysis, but isotopic splitting in MS requires high-resolution instruments.

Q. What challenges arise in optimizing nucleophilic substitution reactions for derivatives of this compound?

- Answer : Key issues include:

- Steric Hindrance : Bulky iodine substituents slow reaction kinetics.

- Solvent Effects : Polar aprotic solvents (e.g., acetone) improve nucleophilicity but may reduce solubility.

- Byproduct Formation : Competing pathways (e.g., elimination) require temperature control (e.g., 0–25°C) .

Q. How do iodine substituents influence the biological activity of tricyclic flavonoids derived from this compound?

- Answer : Iodine enhances electrophilic character , promoting interactions with biomolecular targets (e.g., enzymes, DNA). For example:

- Antimicrobial Activity : Iodinated derivatives show enhanced efficacy against Gram-positive bacteria due to membrane disruption.

- Antioxidant Potential : The phenolic hydroxyl group scavenges radicals, quantified via DPPH assays.

Methodological Guidance

Q. What strategies are recommended for resolving low crystallinity in iodinated acetophenones?

- Answer :

- Crystallization Solvents : Use mixed solvents (e.g., methanol/dichloromethane) to slow crystal growth.

- Seeding : Introduce microcrystals from analogous compounds to induce nucleation.

- Temperature Gradients : Gradual cooling (e.g., 4°C/hr) improves lattice formation .

Q. How can reaction yields be improved in Friedel-Crafts acylations involving iodinated precursors?

- Answer :

- Catalyst Selection : Lewis acids (e.g., AlCl₃) enhance electrophilicity but may require strict anhydrous conditions.

- Microwave Assistance : Reduces reaction time (e.g., from 24h to 1h) while maintaining yield .

Data Contradiction Analysis

Q. Why do reported yields for Friedel-Crafts acylation of analogous compounds vary widely (18–72%)?

- Answer : Variables include:

- Substrate Purity : Trace moisture or impurities deactivate catalysts.

- Workup Protocols : Rapid quenching vs. gradual neutralization impacts byproduct formation.

Structural and Computational Tools

Q. Which computational methods predict the reactivity of this compound in electrophilic substitution?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.